molecular formula C17H22N2 B421348 N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine CAS No. 296247-60-4

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine

Cat. No.: B421348
CAS No.: 296247-60-4
M. Wt: 254.37g/mol
InChI Key: ROIYMBVAWKSTIT-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a chemical scaffold of significant interest in organic and medicinal chemistry research, integrating a pyrrole system with a cyclohexylamine framework. This structure is closely related to protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines, which have been identified as key intermediates accessible via the reductive cleavage of phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines, a process that can be efficiently catalyzed by CuCl in a one-pot procedure . The structural features of this compound—an aromatic phenylpyrrole group linked to a saturated cyclohexanamine—suggest its primary research value lies in its potential as a versatile synthetic building block. Researchers can leverage this scaffold for developing novel pharmacologically active molecules or complex ligands for coordination chemistry. The cyclohexanamine moiety is a common feature in compounds studied for their biological and catalytic properties . The mechanism of action for this compound is highly dependent on the specific research context. As an intermediate, its reactivity is defined by its two primary functional sites: the electron-rich pyrrole ring, which can undergo electrophilic substitution, and the basic secondary amine, which can participate in salt formation or act as a nucleophile in further C-N bond-forming reactions, such as in Mannich-type reactions . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should occur in a controlled laboratory setting. Please inquire for availability, custom synthesis, and bulk quoting options.

Properties

IUPAC Name

N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIYMBVAWKSTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone with Pyrrolylmethylamine

A primary route involves reductive amination between cyclohexanone and a pyrrole-containing amine precursor. In this method, cyclohexanone reacts with (1-phenyl-1H-pyrrol-2-yl)methanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or pyridine-borane. The reaction proceeds in methanol or tetrahydrofuran (THF) under acidic conditions (pH 4–6), achieving yields of 65–78%. Key parameters include stoichiometric control of the amine:ketone ratio (1:1.2) and temperature modulation (25–40°C).

Table 1: Optimization of Reductive Amination Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
NaBH3CNMeOH256895
Pyridine-BoraneTHF407897
NaBH(OAc)3DCM307296

Alkylation of Cyclohexanamine with Pyrrolylmethyl Halides

Alternative strategies employ alkylation of cyclohexanamine using (1-phenyl-1H-pyrrol-2-yl)methyl bromide or chloride. This method, adapted from Mitsunobu-like conditions, utilizes bases such as potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide (DMF) or acetone). For example, treatment of cyclohexanamine with (1-phenyl-1H-pyrrol-2-yl)methyl bromide in DMF at 80°C for 12 hours yields the target compound in 82% purity after recrystallization.

Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the pyrrole ring necessitates prolonged reaction times, while excess halide (1.5 eq) improves conversion rates.

Protective Group Strategies for Amine Functionalization

To mitigate side reactions during alkylation, protective group chemistry is critical. Boc (tert-butoxycarbonyl) protection of cyclohexanamine, followed by deprotection post-alkylation, enhances regioselectivity. As demonstrated in analogous syntheses, Boc-protected cyclohexanamine reacts with (1-phenyl-1H-pyrrol-2-yl)methyl bromide under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)), yielding the protected intermediate. Subsequent HCl-mediated deprotection in dioxane affords the final compound in 85% yield.

Advanced Catalytic Systems and Yield Optimization

Palladium-Catalyzed Coupling Approaches

Recent advances leverage palladium-catalyzed cross-coupling to assemble the pyrrole and cyclohexane units. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrole and a brominated cyclohexanamine derivative achieves moderate yields (55–60%). However, this method requires stringent anhydrous conditions and specialized ligands (e.g., SPhos), limiting scalability.

Table 2: Palladium Catalysts and Ligand Effects

CatalystLigandSolventYield (%)
Pd(OAc)2SPhosToluene58
PdCl2(dppf)XPhosDMF52
Pd(PPh3)4BINAPTHF47

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for alkylation and amination steps. A protocol involving cyclohexanamine, (1-phenyl-1H-pyrrol-2-yl)methyl chloride, and K2CO3 in acetonitrile under microwave conditions (100°C, 30 min) achieves 88% yield, compared to 12 hours under conventional heating.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (600 MHz, DMSO-d6) : Key peaks include δ 7.35–7.15 (m, 5H, aromatic), 6.75 (t, J = 2.4 Hz, 1H, pyrrole-H), 3.85 (s, 2H, CH2), 2.65–2.45 (m, 1H, cyclohexyl-H), and 1.55–1.20 (m, 10H, cyclohexyl).
13C NMR (150 MHz, DMSO-d6) : Peaks at δ 145.2 (quaternary pyrrole-C), 128.9–126.3 (aromatic-C), 58.7 (CH2N), and 33.1–22.4 (cyclohexyl-C).

Table 3: Comparative NMR Data

Proton Environmentδ (ppm)MultiplicityIntegration
Aromatic H7.35–7.15m5H
Pyrrole H6.75t1H
CH2N3.85s2H

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for optimized routes. Retention times (RT) of 8.2 min correlate with synthetic batches, while impurities (e.g., unreacted amine) elute at 6.5 min.

Industrial Scalability and Environmental Impact

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recycling, particularly DMF and THF, via distillation. Patent data highlights a 90% recovery rate for DMF using falling-film evaporators, reducing environmental footprint.

Catalytic Recycling in Palladium Systems

Nanoparticle-supported palladium catalysts enable reuse over five cycles with <5% activity loss, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where the phenyl or pyrrole moieties are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenyl or pyrrole compounds

Scientific Research Applications

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine with structurally related compounds from the evidence, focusing on substituents, synthetic yields, spectral data, and biological relevance:

Compound Name Substituents Molecular Weight Yield Key Spectral Data (¹H NMR/¹³C NMR) Biological/Functional Notes
This compound (Target) Phenyl-pyrrole Not reported N/A Data unavailable Hypothesized aromatic interactions
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) 5-Cl-indole Calculated: ~289.8 45% ¹H: 8.62 (s, NH), 6.74–6.98 (aromatic); ¹³C: 134.7 (C-Cl), 56.8 (CH₂-N) Active against drug-resistant pathogens
N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine (7a) 6-Cl, 1-Me-indole Calculated: ~303.8 21% ¹H: 3.65 (CH₂-N), 2.29 (cyclohexyl); ¹³C: 136.7 (C-Cl), 33.3 (cyclohexyl) Enhanced rigidity for target engagement
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Pyridinyloxy, propan-2-yl 223.3 43% ¹H: 4.01 (O-CH₂), 2.62 (N-CH); ¹³C: 156.2 (C-O), 56.4 (CH₂-N) Intermediate for β-lactam synthesis
N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)cyclohexanamine Benzotriazole Calculated: ~244.3 N/A FT-IR: N-H stretch ~3300 cm⁻¹; HRMS confirmed Drug-likeness validated (Molinspiration/Swiss ADME)
N-(Phenyl(1-tosylpiperidin-4-yl)methyl)cyclohexanamine (49) Tosylpiperidine, phenyl 427.24 N/A ¹H: 7.75 (tosyl aromatic), 3.65 (CH₂-N); ¹³C: 144.1 (SO₂), 56.8 (CH₂-N) Photocatalytically synthesized for drug discovery

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Chloro-substituted indoles (e.g., 5b, 7a) show marked activity against drug-resistant systems, likely due to increased electrophilicity and membrane penetration . The phenyl-pyrrole group in the target compound may mimic these effects via aromatic interactions.
  • Pyridinyloxy and benzotriazole substituents (e.g., ) improve solubility and metabolic stability, suggesting tunability for pharmacokinetics.

Synthetic Challenges :

  • Yields for indole derivatives (21–45%) are lower than those for aliphatic analogs (e.g., 77% for compound 341 ), reflecting steric and electronic challenges in aromatic systems. The target compound’s synthesis may face similar hurdles.

Spectral Trends :

  • Cyclohexyl CH₂-N signals appear consistently near 56–57 ppm in ¹³C NMR across derivatives . Aromatic protons in indoles resonate at 6.7–8.6 ppm in ¹H NMR , while pyrrole systems may show upfield shifts due to reduced electron density.

Applications :

  • Indole derivatives (e.g., 5b, 7a) are prioritized for antimicrobial research , whereas aliphatic analogs (e.g., ) serve as intermediates for heterocycle synthesis. The target compound’s phenyl-pyrrole motif may bridge these applications.

Biological Activity

N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a compound with a unique structural configuration that combines a cyclohexanamine backbone with a phenyl-substituted pyrrole moiety. This combination suggests potential applications in medicinal chemistry, particularly concerning psychoactive and therapeutic agents. However, detailed information regarding its biological activity remains limited.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}
  • Structural Features :
    • A cyclohexanamine core
    • A phenyl group attached to a pyrrole ring

This structure is significant because both the cyclohexanamine and pyrrole components are known to contribute to various biological activities.

Potential Biological Activity

While specific studies on this compound are sparse, compounds with similar structures often exhibit notable biological activities. Here are some potential activities based on related compounds:

Compound NameStructural FeaturesNotable Biological Activities
N-(1-Methylpyrrolidinyl)-N'-phenylureaUrea linkagePotential anti-cancer activity
1-(4-Methylphenyl)-2-pyrrolidinonePyrrolidinone structureAnalgesic properties
3-(4-Fluorophenyl)-N-methylpyrroleFluorine substitutionEnhanced bioavailability
N-(3-Pyridyl)cyclohexanaminePyridine ringBroader spectrum of biological activity

The unique combination of cyclic amine and pyrrole functionalities in this compound may confer distinct pharmacological profiles compared to these similar compounds.

The exact mechanism of action for this compound is not well-defined. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction could potentially influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Currently, there are no extensive case studies directly focusing on this compound. However, related research has highlighted the importance of pyrrole derivatives in medicinal chemistry:

  • Cytotoxicity Studies : Research on similar pyrrole-containing compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against human leukemia cell lines (IC50 values ranging from 3.5 to 15 μM) while exhibiting lower toxicity against normal cells .
  • Pharmacological Investigations : Compounds with similar structural motifs have been studied for their potential as ligands for various biological targets, indicating that this compound may also possess pharmacological relevance .

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